molecular formula C15H15N5O2 B2634429 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide CAS No. 443110-78-9

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide

Cat. No. B2634429
CAS RN: 443110-78-9
M. Wt: 297.318
InChI Key: GQRMOQUQVGGAFT-UHFFFAOYSA-N
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Description

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It belongs to the class of triazole derivatives and has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of triazole compounds, similar in structure to 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide, have shown promising antimicrobial activities. For example, azole derivatives synthesized from furan-2-carbohydrazide have displayed activity against tested microorganisms (Başoğlu et al., 2013). This suggests the potential of such compounds in the development of new antimicrobial agents.

Crystal Structure and Chemical Properties

The crystal structure of closely related triazole compounds has been studied, providing insights into their chemical properties and potential applications. For instance, the crystal structure of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide has been determined, offering evidence for the Dimroth rearrangement of triazolo-triazines (L'abbé et al., 2010). Understanding these chemical transformations can aid in the synthesis of novel compounds with enhanced biological activity.

Antitumor Activity

Research into the antitumor activity of related triazole compounds has shown promising results. A study on 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structure, demonstrated its ability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). This highlights the potential of triazole derivatives in cancer research and therapy.

properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-4-2-5-11(8-10)20-14(16)13(18-19-20)15(21)17-9-12-6-3-7-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMOQUQVGGAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide

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